molecular formula C29H28N4OS2 B14509594 Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- CAS No. 62684-51-9

Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-

Cat. No.: B14509594
CAS No.: 62684-51-9
M. Wt: 512.7 g/mol
InChI Key: LRBHEMHVPQWQSG-UHFFFAOYSA-N
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Description

Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound with the molecular formula C29H28N4OS2. This compound features a phenol group, two thiazole rings, and ethylphenyl substituents, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]- is unique due to its specific combination of phenol, thiazole, and ethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

62684-51-9

Molecular Formula

C29H28N4OS2

Molecular Weight

512.7 g/mol

IUPAC Name

2-[bis[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol

InChI

InChI=1S/C29H28N4OS2/c1-3-19-9-13-21(14-10-19)24-17-35-28(30-24)32-27(23-7-5-6-8-26(23)34)33-29-31-25(18-36-29)22-15-11-20(4-2)12-16-22/h5-18,27,34H,3-4H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

LRBHEMHVPQWQSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)CC

Origin of Product

United States

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